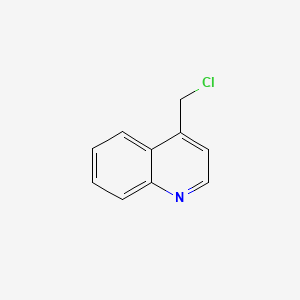

4-(Chloromethyl)quinoline

概要

説明

4-(Chloromethyl)quinoline is a heterocyclic aromatic organic compound that consists of a quinoline ring substituted with a chloromethyl group at the fourth position Quinoline itself is a bicyclic structure composed of a benzene ring fused to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)quinoline can be achieved through several methods. One common approach involves the chloromethylation of quinoline. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under reflux conditions, resulting in the substitution of a hydrogen atom on the quinoline ring with a chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to facilitate the chloromethylation reaction. Additionally, solvent-free conditions or the use of environmentally benign solvents may be explored to align with green chemistry principles .

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, enabling the introduction of functional groups.

Reagents and Conditions :

-

Amines : Primary amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) at 60–80°C .

-

Azides : Sodium azide in aqueous acetone at room temperature .

Products :

Radical Bromination

The chloromethyl group participates in radical-mediated bromination, enabling sequential functionalization.

Reaction :

4-(Chloromethyl)quinoline reacts with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to yield 4-(bromomethyl)quinoline .

Conditions :

-

Solvent: CCl₄ or CH₃CN

-

Catalyst: Azobisisobutyronitrile (AIBN)

-

Temperature: 70°C, 6–8 hours

Outcome :

| Starting Material | Product | Yield |

|---|---|---|

| This compound | 4-(Bromomethyl)quinoline | 81% |

This brominated derivative serves as a precursor for Suzuki-Miyaura cross-coupling reactions .

Oxidation

The quinoline ring undergoes oxidation at the chloromethyl group to form carbonyl derivatives.

Reagents :

Applications :

-

Carboxylic acid derivatives exhibit antimalarial activity (IC₅₀: 0.5 µM against Plasmodium falciparum) .

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to tetrahydroquinoline, enhancing solubility for pharmaceutical applications .

Anticancer Agents

This compound derivatives demonstrate potent antiproliferative effects:

-

Compound 5j : Synthesized via Suzuki coupling, showing IC₅₀ values of 0.0042 µM against HCC827 lung cancer cells, comparable to osimertinib .

-

Mechanism : Inhibits epidermal growth factor receptor (EGFR) kinases, including T790M/C797S mutants .

Antimalarial Derivatives

-

Quinoline-4-carboxamides : Exhibit nanomolar potency against Plasmodium falciparum gametocytes (IC₅₀: <10 nM) .

-

Efficacy : Oral administration (4 × 1 mg/kg) reduces parasitemia by >99% in murine models .

Comparative Reactivity with Analogues

| Reaction | This compound | 4-Methylquinoline | 4-Aminoquinoline |

|---|---|---|---|

| Nucleophilic Substitution | High (Cl as leaving group) | Low (CH₃ inert) | Moderate (NH₂ directing) |

| Oxidation | Forms carboxylic acid | Forms ketone | Forms nitroso |

Case 2: EGFR Inhibitors

This compound was functionalized with styryl groups via Heck coupling, producing derivatives with >100-fold selectivity for mutant EGFR over wild-type .

科学的研究の応用

4-(Chloromethyl)quinoline is a chemical compound with applications in chemistry, biology, medicine, and industry. It is a heterocyclic aromatic organic compound, consisting of a quinoline ring with a chloromethyl group at the fourth position. Quinoline derivatives, including this compound, have a wide range of biopharmaceutical activities, interacting with targets by inhibiting enzyme activity, blocking receptor binding, or disrupting protein function, and impacting biochemical pathways involved in inflammation, cancer, and microbial infections.

Scientific Research Applications

This compound serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. It is used in the development of fluorescent probes and bioactive molecules for studying biological processes. Derivatives of this compound exhibit antimicrobial, antimalarial, and anticancer activities, making them potential candidates for drug development. It is also employed in the production of specialty chemicals and materials, including polymers and coatings.

Chemistry

This compound is used as a building block for synthesizing complex organic molecules, such as agrochemicals and dyes. The synthesis of this compound can be achieved through the chloromethylation of quinoline using formaldehyde and hydrochloric acid with a catalyst like zinc chloride under reflux conditions. In industrial settings, continuous flow processes and catalysts like Lewis acids can enhance efficiency and yield, with the potential for solvent-free conditions to align with green chemistry principles.

Biology

The compound is used in creating bioactive molecules and fluorescent probes for the study of biological processes. Quinoline derivatives have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities. Quinolines can inhibit DNA gyrase and Topoisomerase IV, which in turn inhibits the synthesis of DNA and RNA.

Medicine

This compound derivatives have antimicrobial, antimalarial, and anticancer activities, making them potential candidates for drug development. Quinoline derivatives have been studied for their pharmacological properties, exhibiting antimicrobial, antimalarial, and anticancer effects. For example, certain quinoline-4-carboxamide derivatives have shown potency against Plasmodium falciparum, suggesting that structural modifications can enhance the antimalarial activity of quinoline derivatives . Additionally, novel quinoline analogs have demonstrated antiproliferative effects on neuroepithelioma cell lines, indicating that specific chemical modifications could improve anticancer efficacy.

Industry

This compound is used to produce specialty chemicals and materials, including coatings and polymers.

Antimalarial Efficacy

A study on quinoline-4-carboxamide derivatives showed that some analogs had low nanomolar potency against Plasmodium falciparum. Structural modifications can enhance the antimalarial activity of quinoline derivatives .

Antitumor Activity

Research on novel quinoline analogs revealed significant antiproliferative effects on neuroepithelioma cell lines. Structure-activity relationships (SAR) indicate that specific chemical modifications could lead to improved anticancer efficacy.

Pharmacokinetics and Toxicity

作用機序

4-(Chloromethyl)quinoline can be compared with other quinoline derivatives:

4-Chloroquinoline: Lacks the chloromethyl group, resulting in different reactivity and applications.

4-Methylquinoline: Substituted with a methyl group instead of a chloromethyl group, leading to variations in chemical behavior and biological activity.

4-Aminoquinoline: Contains an amino group, which significantly alters its pharmacological properties and applications

類似化合物との比較

- 4-Chloroquinoline

- 4-Methylquinoline

- 4-Aminoquinoline

- 4-Hydroxyquinoline

生物活性

4-(Chloromethyl)quinoline is a derivative of quinoline, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine and agriculture.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities such as antimicrobial, antimalarial, and anticancer effects, making them promising candidates for drug development .

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may inhibit key enzymes involved in critical biochemical pathways, disrupt receptor binding, or interfere with protein functions. Notably, quinoline derivatives are known to inhibit DNA gyrase and Topoisomerase IV, which are essential for DNA and RNA synthesis .

Biochemical Pathways

Research indicates that quinoline derivatives can influence multiple biochemical pathways related to inflammation, cancer proliferation, and microbial infections. This modulation can lead to significant changes in cellular processes such as cell growth and immune responses .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The compound's efficacy is often compared with other well-known antimicrobial agents .

Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented. For instance, compounds similar to this compound have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. In vitro studies indicate that these compounds can significantly reduce parasitemia levels in infected cells .

Anticancer Properties

Research has highlighted the anticancer activities of this compound and its derivatives. These compounds have been found to induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Studies

- Antimalarial Efficacy : A study focused on the development of quinoline-4-carboxamide derivatives showed that certain analogues exhibited low nanomolar potency against Plasmodium falciparum. The findings suggest that structural modifications can enhance the antimalarial activity of quinoline derivatives .

- Antitumor Activity : Another investigation into novel quinoline analogues revealed significant antiproliferative effects on neuroepithelioma cell lines. The study established structure-activity relationships (SAR), indicating that specific chemical modifications could lead to improved anticancer efficacy .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| 4-Chloroquinoline | Antimicrobial, Anticancer | |

| 4-Methylquinoline | Antimalarial | |

| 4-Aminoquinoline | Anticancer | |

| 4-Hydroxyquinoline | Antimicrobial |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is similar to that of other quinoline derivatives, exhibiting good oral bioavailability and tissue distribution. However, further studies are necessary to fully understand its metabolic pathways and potential toxicity in vivo .

特性

IUPAC Name |

4-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSKQWRLRYMCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493721 | |

| Record name | 4-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-17-7 | |

| Record name | 4-(Chloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。